6-Fluoro-2-(hydroxymethyl)chroman-4-ol
CAS No.:
Cat. No.: VC15987498
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11FO3 |
---|---|
Molecular Weight | 198.19 g/mol |
IUPAC Name | 6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol |
Standard InChI | InChI=1S/C10H11FO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2 |
Standard InChI Key | NODHOAXWTCTVOU-UHFFFAOYSA-N |
Canonical SMILES | C1C(OC2=C(C1O)C=C(C=C2)F)CO |
Introduction
Chemical Identity and Structural Features
6-Fluoro-2-(hydroxymethyl)chroman-4-ol (IUPAC name: 6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol) is a bicyclic organic compound belonging to the chroman family. Its molecular structure consists of a benzopyran ring system with three key modifications:
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A fluorine atom at the 6-position of the aromatic ring
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A hydroxymethyl group (-CH₂OH) at the 2-position of the pyran ring
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A hydroxyl group (-OH) at the 4-position of the pyran ring
The compound’s molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol. Its canonical SMILES string (C1C(OC2=C(C1O)C=C(C=C2)F)CO) and InChIKey (NODHOAXWTCTVOU-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and connectivity. X-ray crystallography data remain unavailable, but computational modeling predicts a planar aromatic system with the hydroxymethyl group adopting an equatorial conformation to minimize steric strain.
Physicochemical Properties
Key physicochemical parameters include:
Comparative Analysis with Structural Analogs
The table below contrasts 6-fluoro-2-(hydroxymethyl)chroman-4-ol with related fluorinated heterocycles:
This comparison highlights how minor structural changes—such as replacing the coumarin lactone with a chroman alcohol—can dramatically alter target selectivity and pharmacokinetic profiles.
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